2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride
Overview
Description
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride (DMMPOHCl) is a synthetic organic compound and a member of the morpholine class of compounds. This compound was first synthesized in the early 1960s by the British chemist J.A.C. Scott and has been used extensively in laboratory research and experiments ever since. DMMPOHCl is an important intermediate in the synthesis of a variety of compounds and has been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. DMMPOHCl is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.
Scientific Research Applications
Medicinal Chemistry Applications
- Neurokinin-1 Receptor Antagonism : A derivative, 1-(5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibits high affinity as an orally active h-NK(1) receptor antagonist. This compound demonstrates significant efficacy in pre-clinical tests relevant to emesis and depression treatment (Harrison et al., 2001).
Organic Synthesis Applications
- Heterocyclic Compound Synthesis : The synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate showcases its utility as a versatile building block for generating important heterocyclic scaffolds. This derivative facilitates the transformation into various valuable heterocyclic compounds, demonstrating the morpholine derivative's role as a "chemical multitalent" (Pandey et al., 2012).
Material Science Applications
- Dye-Sensitized Solar Cells : The co-sensitization of nanocrystalline TiO2 solar cells with carboxylated cyanine dyes, including derivatives containing morpholinyl groups, has been studied. This approach aims to improve photoelectric conversion efficiency, with findings indicating that such co-sensitization could significantly enhance the performance of dye-sensitized solar cells (Wu et al., 2009).
properties
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,8-11)7-10-3-5-12-6-4-10;/h11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQINQFIMTAROGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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